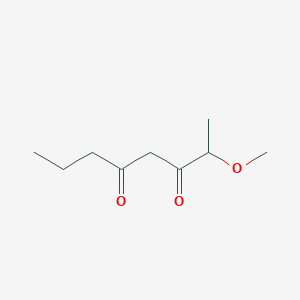

2-Methoxyoctane-3,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

865302-64-3 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-methoxyoctane-3,5-dione |

InChI |

InChI=1S/C9H16O3/c1-4-5-8(10)6-9(11)7(2)12-3/h7H,4-6H2,1-3H3 |

InChI Key |

NZUAYWHFUAUCPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C(C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyoctane 3,5 Dione and Its Analogues

Established Synthetic Pathways for Linear β-Diketones

Traditional methods for synthesizing linear β-diketones have been well-documented and continue to be refined for improved efficiency and yield. mdpi.comnih.govnih.gov

Claisen Condensation and its Contemporary Adaptations

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds, leading to the synthesis of β-keto esters or β-diketones. geeksforgeeks.orgwikipedia.org The reaction typically involves the condensation of two esters or an ester and another carbonyl compound in the presence of a strong base. geeksforgeeks.orgwikipedia.org

The mechanism proceeds through the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. geeksforgeeks.orgwikipedia.org A key requirement for the reaction to proceed is that at least one of the reactants must be enolizable, meaning it has a proton on the alpha-carbon that can be removed to form an enolate. wikipedia.org The choice of base is critical; it must be non-nucleophilic to avoid interfering with the reaction. wikipedia.org Sodium ethoxide is a commonly used base, especially when ethanol (B145695) is produced during the reaction, as the alkoxide is regenerated. wikipedia.org For mixed Claisen condensations, stronger bases like lithium diisopropylamide (LDA) may be employed. wikipedia.org

Contemporary adaptations of the Claisen condensation have focused on improving yields and expanding the substrate scope. For instance, using strong bases like sodium amide or sodium hydride can often increase the reaction yield. organic-chemistry.org The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. geeksforgeeks.orgwikipedia.org

Crossed Claisen condensations, which involve two different esters, can be challenging due to the potential for a mixture of products. libretexts.org However, when one of the esters lacks alpha-hydrogens, it can only act as the electrophile, leading to a more controlled reaction. libretexts.org Similarly, the reaction between a ketone and an ester is a viable pathway for synthesizing β-diketones. libretexts.org In such cases, the ketone is more likely to form the enolate. libretexts.org

Recent research has also explored the use of different catalysts and reaction conditions to optimize the Claisen condensation. For example, the synthesis of perfluoroalkyl-substituted β-diketones has been achieved through an improved Claisen condensation method using various alkoxides in n-pentane. nih.gov Another study detailed the synthesis of 2-thienyl diketones via Claisen condensation, where the reaction yield was significantly influenced by the quality of the base used. nih.gov

| Reactants | Base/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ferrocenyl esters and ferrocenyl ketones | Lithium diisopropylamide (LDA) | Diferrocenyl β-diketones | Yield of 54% was achieved, with the formation of an α,β-unsaturated ketone as a byproduct. | mdpi.com |

| 2-Acetylthiophene and fluorinated esters | Sodium methoxide (B1231860) (NaOMe) or Sodium ethoxide (NaOEt) | 2-Thienyl diketones | The quality of the base had a significant effect on the reaction yield. | nih.gov |

| Halogenated acetones and ethyl 2,2,2-trifluoroacetate | Various alkoxides | Perfluoroalkyl substituted β-diketones | Good to excellent yields were achieved after purification via copper complexes. | nih.gov |

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions have emerged as a valuable method for the synthesis of 1,3-diketones. mdpi.comnih.gov This approach often involves the cross-coupling of α-keto acids or their derivatives with other molecules. nih.gov

One example from 2017 describes the decarboxylative coupling between methyl 2-oxo-2-phenylacetate and 2-bromo-1-phenylethanone in the presence of potassium carbonate (K₂CO₃) and N-methyl-2-pyrrolidone (NMP) as the solvent. nih.gov The reaction yielded a mixture of a 1,2-diketone and the desired 1,3-diketone. nih.gov

Another study demonstrated the coupling of potassium α-carboxylates with bromo-ketones. mdpi.com The reaction conditions were optimized, with NMP being the most effective solvent at a temperature of 160 °C, leading to a 92% yield of the diketone. mdpi.com It was observed that aryl α-carboxylates with electron-withdrawing groups generally produced better yields than those with electron-donating groups. mdpi.com

| Reactants | Catalyst/Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Potassium 2-oxo-phenylacetate and 2-bromo-1-phenylethanone | - | - | - | Cross-coupling product | - | nih.govresearchgate.net |

| Methyl 2-oxo-2-phenylacetate and 2-bromo-1-phenylethanone | K₂CO₃, then KOH | NMP | Room Temperature | 1,2-diketone and 1,3-diketone mixture | 36% | nih.gov |

| Potassium α-carboxylates and bromo-ketones | - | NMP | 160 °C | 1,3-diketones | 52-81% | mdpi.com |

Oxidation of β-Hydroxyketones

The oxidation of β-hydroxyketones presents a direct route to β-diketones. mdpi.comnih.govacs.org While several oxidants can be used, o-iodoxybenzoic acid (IBX) has been identified as a particularly efficient and operationally simple reagent for this transformation. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org

Studies have shown that IBX is superior to other common oxidants like those used in Swern or Dess-Martin periodinane (DMP) oxidations, often providing near-quantitative yields. mdpi.comorganic-chemistry.org This method is suitable for both small (milligram) and large (gram) scale reactions. nih.govacs.orgorganic-chemistry.org The reaction tolerates a wide range of substrates, including acyclic and cyclic β-hydroxyketones, as well as both syn- and anti-aldol diastereomers. mdpi.comorganic-chemistry.org A significant advantage of using IBX is the straightforward work-up, which typically involves simple filtration to remove the heterogeneous oxidant. mdpi.com

| Substrate | Oxidant | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| Various β-hydroxyketones | o-Iodoxybenzoic acid (IBX) | High efficiency, operational simplicity, superior to other oxidants, suitable for various scales. | Nearly quantitative | mdpi.comnih.govacs.orgorganic-chemistry.orgorganic-chemistry.org |

| Aldol-type substrates | IBX | Tolerates both alkyl and aryl substituents, as well as acyclic and cyclic structures. | Excellent | mdpi.comorganic-chemistry.org |

| Syn- and anti-aldol diastereomers | IBX | Oxidizes both diastereomers with excellent yields. | Excellent | mdpi.comorganic-chemistry.org |

Advanced Approaches for Alkoxy-Substituted β-Diketones

The synthesis of more complex β-diketones, such as those with alkoxy substituents, often requires more sophisticated methodologies.

Soft Enolate-Mediated Methodologies

Soft enolization provides a powerful strategy for the synthesis of 1,3-diketones, particularly when classical methods like the Claisen condensation fail or give low yields. mdpi.com This approach involves the use of a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), to facilitate the formation of an enolate from a ketone or thioester. mdpi.comacs.orgnih.gov The Lewis acid polarizes the carbonyl group, increasing the acidity of the α-proton and promoting enolate formation. mdpi.com

This method is particularly effective for the acylation of ketones and thioesters using crude acid chlorides, which offers cost and efficiency benefits. acs.orgnih.gov The reaction can be carried out in a direct manner without the need for prior enolate formation, making it highly efficient and easy to perform. acs.orgnih.gov A key advantage of this method is its high functional group tolerance, accommodating base-sensitive functionalities. organic-chemistry.org

In one application, a soft enolization procedure was successfully used to prepare α-alkenyl-β-diketones from β,γ-unsaturated ketones and acid chlorides. mdpi.com The coordination complex formed between the Lewis acid and the ketone facilitated the reaction, preventing side reactions like O-acylation. mdpi.com

α-Functionalization of Non-substituted 1,3-Diketones

The direct functionalization at the α-position of a pre-formed 1,3-diketone is another important strategy for creating substituted β-diketones. mdpi.comresearchgate.net This approach allows for the introduction of various substituents, including alkoxy groups.

One innovative approach involves the concept of "umpolung," or polarity reversal. illinois.edu Traditionally, the α-carbon of a carbonyl compound is nucleophilic. Umpolung strategies reverse this reactivity, making the α-position electrophilic and susceptible to attack by nucleophiles. illinois.edu This has been achieved using hypervalent iodine(III) reagents, which can generate an "enolonium ion" intermediate. illinois.edu

For instance, a regioselective synthesis of α-alkoxy ketones has been developed using iridium enolates and I(III) reagents to induce the polarity reversal. illinois.edu While this method showed a broad substrate scope for the carbonyl component, the incorporated alkoxy group was mainly limited to a methoxy (B1213986) group. illinois.edu

Another strategy involves the perfluoroalkylthiolation/decarbonylation of 1,3-diketones. rsc.org In the presence of trifluoromethanesulfonic acid, 1,3-diarylpropane-1,3-diones react with in situ generated perfluoroalkanesulfenic acids to yield α-perfluoroalkylthio-β-ketones. rsc.org This reaction proceeds under transition-metal-free conditions. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like β-diketones and their derivatives in a single step from three or more reactants. researchgate.netfrontiersin.org This strategy is highly valued in organic synthesis for its ability to rapidly generate molecular diversity and complexity. frontiersin.org

A notable example is the gold(I)-catalyzed multicomponent synthesis of β-alkoxyketones from aldehydes, alcohols, and alkynes. mdpi.com In this process, a hemiacetal forms in situ from the aldehyde and alcohol, which then undergoes an intermolecular oxyauration with the alkyne. mdpi.com This leads to the formation of the desired β-alkoxy ketone, a structure analogous to 2-Methoxyoctane-3,5-dione. mdpi.com The versatility of MCRs is further demonstrated in the synthesis of highly substituted pyridines and 1,4-dihydropyridines, where β-dicarbonyl compounds can be key reactants or products. mdpi.com

MCRs are advantageous as they often proceed under mild conditions, reduce the number of purification steps, and minimize waste, aligning with the principles of green chemistry. frontiersin.org The development of novel MCRs continues to be an active area of research, providing new pathways to valuable chemical structures. nih.govresearchgate.net

Specific Considerations for the Synthesis of this compound and Related Alkoxy-Octanediones

The synthesis of specific β-diketones like this compound often involves the Claisen condensation, a classic carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base. allen.in

Role of Strong Bases (e.g., Sodium Hydride, Sodium Alkoxides) in Deprotonation

The choice and handling of the base are critical for the success of Claisen-type condensations. Strong bases such as sodium hydride (NaH) and sodium alkoxides (e.g., sodium methoxide, NaOMe, or sodium ethoxide, NaOEt) are commonly employed to deprotonate the α-carbon of the ketone, forming a reactive enolate intermediate. allen.ind-nb.info

Sodium hydride is a powerful, non-nucleophilic base that is often used as a dispersion in mineral oil. d-nb.infothieme-connect.de For optimal results, it is sometimes recommended to wash the NaH with an anhydrous solvent like hexane (B92381) to remove the oil, which can interfere with the reaction and purification. d-nb.info The reactivity of NaH can be enhanced by using it in combination with dimethyl sulfoxide (B87167) (DMSO) and a small amount of alcohol, which generates a highly active NaH/alkoxide mixture capable of rapid and complete deprotonation. researchgate.net

Sodium alkoxides are also effective, but their activity can be highly dependent on their quality and freshness. d-nb.infonih.gov Freshly prepared or newly opened commercial alkoxides tend to give better and more consistent yields. d-nb.info The formation of a resonance-stabilized enolate anion is the driving force for the reaction. allen.in

Regioselective and Stereoselective Synthesis of α-Alkenyl-β-diketone Analogues

The synthesis of more complex analogues, such as α-alkenyl-β-diketones, requires precise control over regioselectivity and stereoselectivity. A two-step method has been developed for the synthesis of highly arylated α-alkenyl-β-diketones. researchgate.net This process involves the (E)-stereoselective C-H functionalization of a ketone with an acetylene, followed by a regioselective acylation of the resulting β,γ-unsaturated ketone. researchgate.net

"Soft enolization" procedures can be employed to control the regioselectivity of acylation. mdpi.com This involves using a Lewis acid, such as magnesium bromide etherate, to form a complex with the ketone. mdpi.com This increases the acidity of the α-proton and directs the subsequent acylation to the desired position. mdpi.com

Furthermore, direct and highly regioselective and enantioselective allylation of β-diketones has been achieved by leveraging their enol form for Brønsted acid activation. nih.gov This approach allows for the synthesis of functionally and stereochemically complex products from simple starting materials. nih.gov

Optimization and Scalability in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity, especially when considering the scalability of a synthesis.

Impact of Reagent Ratios and Addition Sequence

The stoichiometry and the order in which reagents are added can significantly influence the outcome of the synthesis. In the Claisen condensation for preparing β-diketones, an optimal molar ratio of ketone to ester to sodium hydride was found to be 1:1:2. d-nb.infonih.gov The excess base helps to drive the reaction to completion and can act as a scavenger for any water or alcohol present. d-nb.info

The sequence of addition is also important. It is often preferable to add a mixture of the ketone and ester dropwise to a suspension of the base. d-nb.infobeilstein-journals.org This method allows for better control of the reaction temperature and avoids the self-condensation of the ketone, which can occur if the ketone is mixed with the base in the absence of the ester. d-nb.infonih.gov

Solvent Selection and Reaction Temperature Control

The choice of solvent plays a critical role in the synthesis of β-diketones. While diethyl ether has been traditionally used, tetrahydrofuran (B95107) (THF) is often a more suitable solvent. d-nb.infobeilstein-journals.org THF has a higher boiling point, is miscible with a wider range of reagents, and can dissolve the resulting sodium enolates, leading to a more homogeneous and controllable reaction mixture. d-nb.infonih.gov In some cases, dimethyl sulfoxide (DMSO) can also be an effective solvent, particularly for activating sodium hydride. researchgate.netacs.org

Temperature control is essential for preventing side reactions and decomposition. The initial addition of reagents is often carried out at a low temperature (e.g., below 5°C) to manage the exothermicity of the reaction. d-nb.infobeilstein-journals.org After the initial addition, the reaction mixture may be allowed to stir at room temperature or gently refluxed to ensure completion. d-nb.infonih.gov However, prolonged heating at high temperatures can decrease the yield and purity of the desired β-diketone. d-nb.infobeilstein-journals.org

Purification Techniques for Isolation of the Chemical Compound

The isolation and purification of β-diketones, including this compound and its analogues, are critical steps following their synthesis to remove by-products, unreacted starting materials, and other impurities. The choice of purification method depends on the physical properties of the target diketone (e.g., volatility, stability, polarity) and the nature of the impurities. Common techniques employed include chromatography, chemical derivatization, distillation, and recrystallization.

Chromatographic Methods

Chromatography is a versatile and widely used technique for the purification of β-diketones, offering high resolution and adaptability to various scales.

Column Chromatography: Column chromatography is a fundamental method for purifying diketones from reaction mixtures, particularly for separating them from more polar by-products like keto-esters. tandfonline.com Silica (B1680970) gel is a frequently used stationary phase due to its effectiveness in these separations. tandfonline.com For instance, in the purification of octane-4,5-dione, a silica gel column was found to be more suitable than neutral alumina. tandfonline.com The mobile phase is carefully selected to achieve optimal separation; a common system involves a mixture of a non-polar solvent like hexane and a more polar solvent such as dichloromethane (B109758). tandfonline.com A specific protocol developed for the purification of α-diketones utilized 15% (v/v) dichloromethane in hexane as the mobile phase, which allowed for the recovery of the diketone in high purity. tandfonline.com The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) using various solvent systems to determine the appropriate mobile phase composition. tandfonline.com

High-Performance Liquid Chromatography (HPLC): For challenging separations or when high purity is essential, High-Performance Liquid Chromatography (HPLC) is employed. Historically, the analysis of underivatized β-diketones by HPLC has been difficult due to poor peak shapes on conventional stationary phases. researchgate.net However, advancements in column technology have overcome these issues. Mixed-mode stationary phase HPLC columns, which combine different retention mechanisms like reversed-phase and ion-exchange, have proven effective. researchgate.net For example, a mixed-mode reversed-phase strong anion exchange column (Primesep B) has been successfully used to obtain good peak shapes for β-diketone compounds. researchgate.net Optimal conditions for this separation were achieved with a gradient of 0.1% aqueous trifluoroacetic acid (TFA) and methanol (B129727) at an elevated column temperature of 55°C. researchgate.net

Purification via Metal Chelate Formation

A classic and highly effective method for the purification of β-diketones involves their conversion into metal chelates, which can be easily separated, followed by regeneration of the pure diketone. d-nb.info This technique leverages the keto-enol tautomerism of β-diketones, where the enolic hydrogen can be replaced by a metal ion to form a stable chelate ring. nih.gov

Copper(II) is the most commonly used metal for this purpose. The crude β-diketone is reacted with a copper(II) salt, typically copper(II) acetate (B1210297) (Cu(OAc)₂), in a suitable solvent. d-nb.infonih.govnih.gov This causes the copper-diketone complex to precipitate from the solution. The solid precipitate is then isolated by filtration and washed to remove impurities. nih.govnih.gov

Several methods exist for the decomposition of the isolated copper chelate to regenerate the purified β-diketone:

Acid Treatment: The complex is treated with an acid. While sulfuric acid has been traditionally used, it can be harsh on sensitive functional groups like thiophene (B33073) rings. d-nb.infonih.gov Milder acidic conditions are therefore often preferred. d-nb.info One protocol involves re-dissolving the copper salt in a hot solvent and treating it with hydrochloric acid in a separating funnel. nih.gov

Treatment with Chelating Agents: A two-phase system using an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), often as its disodium (B8443419) salt (Trilon B), can be used to decompose the copper complex, allowing the pure diketone to be recovered from the organic phase. nih.gov

This chelation-decomposition sequence is particularly useful for purifying compounds from low-boiling fractions after initial distillation or when other methods fail to yield a pure product. d-nb.infonih.govbeilstein-journals.org

Distillation and Recrystallization

Vacuum Distillation: For volatile β-diketones, vacuum distillation can be a straightforward purification method. d-nb.infonih.gov It is often sufficient to obtain pure products, especially for those with fluorinated side chains. d-nb.info However, this technique is not universally applicable. For some compounds, such as octane-4,5-dione, significant product loss can occur due to high vapor pressure, making column chromatography a more suitable alternative. tandfonline.com

Recrystallization: Recrystallization is an effective technique for purifying solid β-diketones and their bicyclic analogues. The crude product is dissolved in a suitable hot solvent to form a saturated solution, which is then allowed to cool, causing the purified compound to crystallize. google.comgoogle.com The choice of solvent is crucial for successful recrystallization. Solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, ether, acetone, and ethanol have been used for the recrystallization of various dione (B5365651) compounds. google.comgoogle.com

Interactive Table of Purification Techniques for β-Diketones and Analogues

| Compound/Analogue | Purification Method | Key Parameters | Outcome/Purity | Reference(s) |

| Octane-4,5-dione | Column Chromatography | Stationary Phase: Silica gelMobile Phase: 15% (v/v) Dichloromethane in Hexane | High purity recovered | tandfonline.com |

| Octane-4,5-dione | Vacuum Distillation | N/A | Significant product loss observed | tandfonline.com |

| β-Diketones (general) | Mixed-Mode HPLC | Column: Primesep B (reversed-phase/strong anion exchange)Mobile Phase: 0.1% aq. TFA/Methanol gradientTemperature: 55°C | Good peak shapes and resolution | researchgate.net |

| Hentriacontane-14,16-dione | Chelation/Decomposition | Chelating Agent: Cu(OAc)₂Decomposition: Hydrochloric acid | Efficient isolation from wheat straw wax | nih.gov |

| Fluorinated 1-(2-thienyl)-β-diketones | Chelation/Decomposition | Chelating Agent: Cu(OAc)₂Decomposition: Mild protocols (e.g., EDTA) developed to avoid thiophene ring degradation | Pure diketone isolated | d-nb.infonih.gov |

| Fluorinated β-diketones | Vacuum Distillation | N/A | Sufficient for obtaining pure product in many cases | d-nb.infonih.govbeilstein-journals.org |

| Spiro[2.5]octane-5,7-dione | Recrystallization | Solvent: Methyl tert-butyl ether (MTBE) | >98% purity without chromatography | google.com |

| Bicyclo[3.3.0]octane derivatives | Recrystallization | Solvents: Ethyl acetate, ether, acetone, ethanol, benzene | Increased optical purity | google.com |

Advanced Spectroscopic and Structural Characterization of 2 Methoxyoctane 3,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Methoxyoctane-3,5-dione in solution. It provides unparalleled insight into the electronic environment of individual atoms, enabling the definitive characterization of its coexisting tautomeric forms.

Elucidation of Keto-Enol Tautomerism and Equilibrium Ratios in Solution

In solution, this compound exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a fundamental characteristic of β-dicarbonyl compounds. libretexts.orgmasterorganicchemistry.com The keto form contains two distinct carbonyl groups, while the enol form features a hydroxyl group, a carbon-carbon double bond (C=C), and a carbonyl group, often stabilized by an intramolecular hydrogen bond. masterorganicchemistry.comresearchgate.net

NMR spectroscopy is exceptionally well-suited for studying this tautomerism because the rate of interconversion between the keto and enol forms is often slow on the NMR timescale. calstate.edu This results in separate, distinct sets of resonance signals for each tautomer in the spectrum. The ratio of these tautomers can be accurately determined by integrating the signals corresponding to specific protons in each form.

The position of the keto-enol equilibrium is highly dependent on the solvent. calstate.edupku.edu.cn In non-polar solvents like carbon tetrachloride or chloroform, the enol form is generally favored due to the stability conferred by the internal hydrogen bond. Conversely, in polar, protic solvents like water or methanol (B129727), the keto form becomes more prevalent as the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol. calstate.edu For β-diketones like acetylacetone, a classic example, the enol form can constitute over 80% of the mixture in non-polar solvents. libretexts.org

Application of ¹H and ¹³C NMR for Structural Assignment

Both ¹H and ¹³C NMR are instrumental in assigning the structure of the keto and enol forms of this compound. rsc.org Each tautomer presents a unique set of chemical shifts and coupling constants.

¹H NMR:

Enol Form: The most characteristic signal is the enolic proton (OH), which is highly deshielded due to the strong intramolecular hydrogen bond and typically appears far downfield in the range of 15-17 ppm. Another key signal is the vinylic proton (=CH-), appearing around 5.0-6.0 ppm.

Keto Form: The keto form is identified by the signal from the methylene (B1212753) protons situated between the two carbonyl groups (-CO-CH₂-CO-), which typically resonate around 3.5-4.0 ppm.

¹³C NMR:

Enol Form: This form shows signals for two sp²-hybridized carbons of the C=C bond, one of which is bonded to the hydroxyl group. The carbonyl carbon is conjugated with the double bond and resonates at a specific frequency.

Keto Form: The keto tautomer is characterized by two distinct carbonyl carbon signals, typically resonating above 190 ppm, and a methylene carbon signal around 50-60 ppm. rsc.orgnih.gov

The following table summarizes the expected chemical shifts for the key atoms in this compound, based on data from analogous 1,3-diones. rsc.org

| Tautomer | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Enol | Enolic OH | ~15-17 | - |

| Vinylic CH | ~5.5-6.0 | ~95-101 | |

| Conjugated C=O | - | ~190-196 | |

| Enolic C-OH | - | ~180-188 | |

| Keto | α-Methylene (CO-CH₂-CO) | ~3.5-4.0 | ~50-60 |

| Carbonyl C=O | - | ~200-205 |

Isotope Effects and Diffusion NMR for Tautomeric Studies

More advanced NMR techniques can provide deeper insights into the tautomeric equilibrium. The substitution of the enolic proton with deuterium (B1214612) leads to observable changes in the ¹³C NMR spectrum, known as deuterium isotope effects. bibliotekanauki.pl These effects, particularly the two-bond isotope effect on the carbonyl and vinylic carbons (²ΔC(OD)), are sensitive to the strength of the intramolecular hydrogen bond. A stronger hydrogen bond generally correlates with a larger isotope effect, providing a quantitative measure of hydrogen bond strength. mdpi.com

Diffusion-Ordered Spectroscopy (DOSY) is another powerful technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. calstate.edu Since the keto and enol tautomers may have slightly different sizes, shapes, and interactions with the solvent, they can exhibit different diffusion rates. A DOSY experiment would therefore show the distinct signals of the keto and enol forms aligned along different diffusion coefficients, confirming their coexistence and providing another method to study the system without physical separation.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in both tautomers of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of a sample of this compound will display absorption bands corresponding to the vibrational modes of the bonds present in both the keto and enol forms. mdpi.com Each tautomer has a characteristic fingerprint in the infrared spectrum.

Keto Form: Characterized by a strong, sharp absorption band for the C=O stretch of the non-conjugated ketone groups.

Enol Form: Identified by a broad O-H stretching band due to the intramolecularly hydrogen-bonded hydroxyl group, a C=C stretching vibration, and a C=O stretching band at a lower frequency than the keto form due to conjugation.

Common Features: Both forms will exhibit C-H stretching and bending vibrations, as well as the C-O-C stretching of the methoxy (B1213986) group.

The following table details the expected FT-IR absorption frequencies for the principal functional groups in this compound.

| Vibrational Mode | Functional Group | Tautomer | Expected Frequency (cm⁻¹) | Appearance |

|---|---|---|---|---|

| O-H stretch | Enolic Hydroxyl | Enol | 2500-3200 | Very Broad, Strong |

| C=O stretch | Diketone | Keto | ~1725 | Strong, Sharp |

| C=O stretch | Conjugated Ketone | Enol | ~1640 | Strong |

| C=C stretch | Enol Double Bond | Enol | ~1580 | Medium-Strong |

| C-O-C stretch | Ether | Both | 1050-1150 | Strong |

Analysis of Carbonyl Stretching Frequencies and Hydrogen Bonding

A detailed analysis of the carbonyl (C=O) stretching region in the FT-IR spectrum is particularly revealing. The keto tautomer is expected to show a C=O stretching frequency typical for an acyclic ketone, around 1725 cm⁻¹. pg.edu.plmsu.edu

In contrast, the enol form exhibits significant differences due to electronic delocalization and intramolecular hydrogen bonding. lmu.eduyoutube.com The C=C-C=O conjugated system lowers the bond order of the carbonyl group, shifting its stretching frequency to a lower wavenumber, typically around 1640 cm⁻¹. libretexts.org Furthermore, the strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen is a defining feature. This interaction dramatically weakens the O-H bond, resulting in a very broad and intense absorption band at a much lower frequency (e.g., 2500-3200 cm⁻¹) compared to a free O-H group (around 3600 cm⁻¹). libretexts.org The presence of this broad O-H band alongside the conjugated C=O band is definitive proof of the hydrogen-bonded enol structure.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic structure of β-diketones. It is especially valuable for studying the tautomeric equilibrium between the diketo and enol forms, which is a hallmark of this class of compounds.

The keto-enol tautomerism of β-diketones results in distinct species that can be detected by UV-Vis spectroscopy. The enol form, stabilized by a conjugated π-system and a strong intramolecular hydrogen bond, typically exhibits a strong absorption band at a longer wavelength (around 300-360 nm) corresponding to a π-π* transition. rsc.org The diketo form generally absorbs at a shorter wavelength, often below 300 nm. rsc.org The position and intensity of these bands are highly sensitive to the solvent's polarity. rsc.org In polar protic solvents, the equilibrium often shifts towards the diketo form, whereas in apolar aprotic solvents, the enol form is generally more predominant. rsc.org

Although specific experimental spectra for this compound are not available, one could hypothetically quantify its tautomeric composition in different solvents by measuring the absorbance of the characteristic enol band. The relative concentrations could be determined using the Beer-Lambert law, assuming the molar absorptivity of the enol form is known or can be estimated.

Hypothetical UV-Vis Data for Tautomer Analysis of this compound

| Solvent | Dielectric Constant (ε) | Enol Peak (λmax, nm) | Absorbance | % Enol Form (Illustrative) |

| n-Hexane | 1.88 | ~315 | 0.85 | 92% |

| Dichloromethane (B109758) | 8.93 | ~312 | 0.78 | 85% |

| Acetonitrile | 37.5 | ~308 | 0.65 | 70% |

| Ethanol (B145695) | 24.5 | ~305 | 0.42 | 45% |

| Water | 80.1 | Not prominent | <0.1 | <10% |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

In many cases, the absorption bands of the keto and enol tautomers of β-diketones are broad and significantly overlap, making direct analysis difficult. nih.govresearchgate.net This is a common challenge in spectrophotometric analysis of complex mixtures or coexisting species. drawellanalytical.com To resolve this, chemometric and mathematical deconvolution methods are employed. pharmedicopublishers.comnih.gov These techniques, such as multivariate curve resolution or fitting algorithms based on Gaussian or Lorentzian functions, can mathematically separate the overlapping spectral signals into the contributions of the individual tautomers. nih.govresearchgate.netdergipark.org.tr This allows for the accurate determination of the peak positions and areas for each form, leading to more reliable quantification of the tautomeric equilibrium. pharmedicopublishers.comnih.gov

High-Resolution Mass Spectrometry (e.g., ESI-TOF) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. acs.orglupinepublishers.com For this compound, HRMS would be used to verify its elemental composition (C9H16O3). The experimentally measured mass of the molecular ion (e.g., [M+H]+, [M+Na]+) would be compared to the theoretically calculated exact mass.

Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]+ | C9H17O3+ | 173.1172 |

| [M+Na]+ | C9H16O3Na+ | 195.0992 |

| [M+K]+ | C9H16O3K+ | 211.0731 |

Note: This table presents calculated theoretical values. Experimental verification for this compound has not been reported in the searched literature.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the molecular structure of a compound in the solid state.

For β-diketones, X-ray crystallography can unequivocally determine which tautomer (keto or enol) exists in the crystalline form. csic.esmdpi.com It also reveals the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Studies on other β-diketones have shown that the enol form is often prevalent in the solid state. rsc.orgrsc.org While no crystal structure for this compound is currently available, this technique would be the gold standard for confirming its solid-state structure.

A key feature of the enol tautomer of β-diketones is the formation of a strong, intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. rsc.orgresearchgate.net X-ray crystallography allows for the precise measurement of the geometric parameters of this hydrogen bond, such as the donor-acceptor distance (O-H···O) and the bond angle. These parameters are crucial for understanding the strength and nature of the hydrogen bond. In many β-diketones, the O···O distance is found to be very short, indicating a strong hydrogen bond. rsc.orgrsc.org

Typical Intramolecular Hydrogen Bond Parameters in Enol Forms of β-Diketones from X-ray Crystallography

| Parameter | Typical Range | Significance |

| O···O Distance | 2.40 - 2.60 Å | Shorter distance indicates a stronger hydrogen bond. |

| O-H···O Angle | 140 - 170° | A more linear angle generally corresponds to a stronger interaction. |

| C=O Bond Length | 1.25 - 1.30 Å | Lengthened due to participation in H-bond and conjugation. |

| C=C Bond Length | 1.35 - 1.40 Å | Reflects the double bond character within the conjugated system. |

Note: This table provides typical ranges observed for β-diketones and is for illustrative purposes. Specific data for this compound is not available.

Advanced Structural Analysis

The three-dimensional arrangement of molecules in a crystal lattice is determined by a variety of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. For β-diketones like this compound, the presence of specific substituents dramatically influences these forces and, consequently, the crystal packing.

The crystal packing of this compound is primarily dictated by the interplay between the effects of its alkyl substituents (a methyl group at the α-carbon and a propyl group at one β-carbon) and the methoxy group at the 2-position. These groups influence the molecule's shape, its primary tautomeric form, and the nature of its intermolecular interactions.

General Principles from Related Compounds:

Research on various β-diketones reveals consistent trends regarding how alkyl and methoxy substituents direct crystal packing:

Alkyl Substituents: The size and nature of alkyl groups significantly impact crystal packing. Bulky alkyl groups can sterically hinder the formation of certain crystal structures. researchgate.net In the solid state, molecules with alkyl chains often arrange to form alternating regions of strong intermolecular interactions, such as head-to-head hydrogen bonding via the dione (B5365651) moiety, and weaker hydrophobic interactions between the alkyl "tails". acs.org The presence of bulky substituents on the α-carbon can also decrease the amount of the keto-enol tautomer, which would fundamentally alter the hydrogen bonding potential of the molecule. researchgate.net

Expected Effects on this compound:

Based on these principles, the following characteristics can be anticipated for the crystal structure of this compound:

Tautomeric Form: In the solid state, β-diketones typically exist predominantly in the enol form, stabilized by a strong intramolecular hydrogen bond. This is the expected dominant form for this compound.

Intermolecular Interactions: The primary intermolecular interactions would likely involve the dione "head" of the molecule. However, the presence of the octyl chain component (from the combination of substituents) would likely lead to segregation into hydrophilic (dione) and hydrophobic (alkyl chain) layers or regions within the crystal lattice, a common feature for amphiphilic molecules. acs.org

Role of the Methoxy Group: The oxygen of the 2-methoxy group could act as an acceptor for weak intermolecular C-H···O hydrogen bonds from neighboring molecules, further stabilizing the crystal lattice. It would also contribute to the steric bulk around the α-carbon.

The following interactive table summarizes the expected influence of the substituents on the crystal packing of this compound, based on findings from related structures.

| Substituent/Feature | Location | Expected Influence on Crystal Packing | Literature Precedent |

| Propyl Group | β-carbon (part of the octanoyl chain) | Contributes to van der Waals interactions; promotes segregation into hydrophobic layers. | Alkyl groups create hydrophobic regions that influence packing. acs.org |

| Methyl Group | β-carbon (part of the dione core) | Phenyl and methyl β-substituents tend to shift the equilibrium almost entirely to the keto-enol tautomer. researchgate.net | |

| Methyl Group | α-carbon | Increases steric bulk at the α-position, potentially influencing the conformation of the dione ring. | Bulky α-substituents can affect the amount of the keto-enol tautomer. researchgate.net |

| Methoxy Group | 2-position (α-carbon) | The oxygen atom can act as a hydrogen bond acceptor. Steric hindrance may cause local distortions in the molecular plane. | Methoxy groups can participate in additional coordination and intermolecular interactions. nih.govsemanticscholar.org Steric clashes involving methoxy groups can induce torsional strain. acs.org |

| Dione Moiety | Core | Primary site for strong intramolecular hydrogen bonding (enol form) and potential intermolecular hydrogen bonding. | The enol form of β-diketones features a strong, resonance-assisted hydrogen bond. researchgate.net |

It is important to note that without direct X-ray crystallographic data for this compound, this analysis remains a projection based on the established principles of physical organic chemistry and solid-state chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxyoctane 3,5 Dione

Tautomeric Reactivity and Interconversion Dynamics

Like other β-dicarbonyl compounds, 2-Methoxyoctane-3,5-dione exists as an equilibrium mixture of its keto and enol tautomers. nih.gov The interconversion between these forms is a fundamental aspect of its reactivity. The structure and reactivity of such molecules have garnered considerable attention due to the stability of the enol form, which is often attributed to strong intramolecular hydrogen bonds. researchgate.net

Kinetics and Thermodynamics of Keto-Enol Tautomerism

The keto-enol tautomerism of β-diketones is a dynamic equilibrium that has been extensively studied. researchgate.netresearchgate.net Generally, the enol form is more stable than the keto form in the gas phase and in non-polar, aprotic solvents, while the keto form tends to be more dominant in polar, protic solvents. researchgate.netresearchgate.net The stability of the enol tautomer is largely due to the formation of a strong, resonance-assisted intramolecular hydrogen bond (RAHB) within a six-membered ring, which creates a conjugated system. rsc.org

The direct tautomerization from the diketo to the keto-enol form is a high-energy process under isolated conditions, as it necessitates the breaking of a C-H bond on the α-carbon. researchgate.netresearchgate.net Tautomeric barriers for simple β-diketones can be significant, often exceeding 60 kcal/mol for the uncatalyzed reaction. researchgate.netresearchgate.net

Thermodynamic studies on various β-diketones provide insight into the energetics of this equilibrium. The enthalpy change (–ΔH) for enolization typically ranges from 1.3 to 4.6 kcal/mol, while the entropy change (–ΔS) ranges from 3.4 to 9.5 cal/mol·deg, indicating that the enol form is enthalpically favored. rsc.orgrsc.org

Table 1: Thermodynamic Data for Enolisation of Representative β-Diketones This table presents general data for analogous compounds to illustrate the thermodynamic principles governing the tautomerism of this compound.

| β-Diketone | –ΔH (kcal/mol) | –ΔS (cal/mol·deg) | Solvent |

|---|---|---|---|

| Pentane-2,4-dione | 2.7 | 5.8 | Neat |

| 1-Phenylbutane-1,3-dione | 1.3 | 3.4 | CCl₄ |

| Dipivaloylmethane | 4.6 | 9.5 | CCl₄ |

Data sourced from studies on β-diketone tautomerism. rsc.org

Influence of Steric and Electronic Effects on Tautomeric Preferences

The position of the keto-enol equilibrium is highly sensitive to both steric and electronic effects of the substituent groups (R₁, R₂, and R₃ in a generalized β-diketone R₁-CO-CHR₂-CO-R₃). rsc.orgmdpi.com

Substituents at R₁ and R₃: Increasing the steric bulk of the R₁ and R₃ groups generally favors the enol tautomer. mdpi.com

Substituents at R₂ (α-carbon): The substituent on the central carbon plays a crucial role. rsc.org The presence of an alkyl group at the R₂ position often shifts the equilibrium toward the diketo form. rsc.org This is attributed to steric hindrance, which can disrupt the planarity required for the stable, conjugated enol ring system. rsc.org

For this compound, the substituents are:

R₁: Propyl group

R₂: Methoxy (B1213986) group

R₃: Methyl group

The methoxy group at the α-carbon (R₂) is expected to significantly influence the tautomeric preference. Based on general principles, the steric bulk and electronic properties of the methoxy group likely favor the β-diketo tautomer over the enol form, as it can interfere with the formation of the planar, hydrogen-bonded enol ring. rsc.org Electron-donating or electron-withdrawing substituents can also alter the stability of the conjugated enol system and the acidity of the α-proton. scispace.comresearchgate.net

Chelation Chemistry and Coordination Complex Formation

The β-diketone moiety is a classic and versatile chelating ligand in coordination chemistry, capable of forming stable complexes with a vast array of metal ions. ijrbat.inrsc.org

Mechanism of Metal Chelation via β-Diketone Moiety

Metal chelation by β-diketones like this compound proceeds through a well-established mechanism. The process begins with the deprotonation of the α-carbon of the keto form or, more commonly, the hydroxyl proton of the more acidic enol tautomer to yield a resonance-stabilized enolate anion. iosrjournals.orgscispace.com This enolate anion then acts as a monobasic, bidentate ligand, coordinating to a metal ion through its two oxygen atoms. scholarsresearchlibrary.com This coordination results in the formation of a highly stable six-membered chelate ring. scispace.com The chelation process effectively removes the enol from the tautomeric equilibrium, shifting it towards the formation of the metal complex. scispace.com The rate of complex formation can be influenced by factors such as the nature of the metal ion and the substituents on the β-diketone. iosrjournals.org

Synthesis and Characterization of Transition Metal Complexes

Transition metal complexes of β-diketones are typically synthesized by reacting the β-diketone with a suitable metal salt (e.g., chloride, nitrate, or acetate) in an appropriate solvent, often with a base to facilitate the deprotonation of the ligand. ijsrset.commdpi.commdpi.com The resulting complexes generally have the stoichiometry [ML₂] for divalent metals (like Cu²⁺, Ni²⁺, Co²⁺) or [ML₃] for trivalent metals (like Fe³⁺, Cr³⁺). scholarsresearchlibrary.comijpsr.com

The characterization of these complexes relies on several spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Upon coordination to a metal, the strong C=O stretching band of the free ligand disappears and is replaced by new bands at lower frequencies, which are characteristic of the metal-chelated carbonyl groups. scholarsresearchlibrary.com The broad band associated with the enolic O-H group also vanishes, indicating its deprotonation and replacement by the metal ion. scholarsresearchlibrary.com

UV-Visible Spectroscopy: The electronic spectra of the metal complexes typically show bands that are similar to the free ligand, corresponding to π→π* and n→π* transitions, indicating the ligand's structure is preserved upon complexation. scholarsresearchlibrary.com New bands corresponding to d-d transitions may also appear for certain transition metals.

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand within the complex, especially for diamagnetic complexes like those of Ni(II). ijsrset.com

Elemental Analysis and Mass Spectrometry: These methods confirm the stoichiometry of the metal-ligand complex. mdpi.com

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and determine the presence of coordinated water molecules. ijrbat.in

Table 2: Expected Spectroscopic Data for Transition Metal Complexes of this compound This table summarizes typical characterization data based on analogous β-diketonate complexes.

| Technique | Free Ligand (Enol Form) | Metal Complex | Observation upon Complexation |

|---|---|---|---|

| IR Spectroscopy | ν(O-H) ~2500-3500 cm⁻¹ (broad) ν(C=O) ~1630 cm⁻¹ | Absent | Disappearance of the enolic O-H stretch. scholarsresearchlibrary.com |

| ν(C=C) ~1615 cm⁻¹ | ν(C=O) + ν(C=C) ~1500-1600 cm⁻¹ | Shift of carbonyl and alkene stretches to lower wavenumbers due to delocalization in the chelate ring. scholarsresearchlibrary.commdpi.com | |

| UV-Vis Spectroscopy | ~270-370 nm (π→π* transitions) | Similar to ligand | Ligand-based transitions are preserved. scholarsresearchlibrary.com |

| Varies | Appearance of new d-d transition bands for specific metals. |

Data generalized from sources. scholarsresearchlibrary.commdpi.com

Formation of Lanthanide Complexes and their Coordination Behavior

Lanthanide ions (Ln³⁺) readily form complexes with β-diketones, which have been extensively studied for their unique luminescent and magnetic properties. nih.govfrontiersin.org Due to their larger ionic radii and preference for higher coordination numbers (typically 8 or 9), lanthanides exhibit distinct coordination behavior compared to transition metals. mdpi.comresearchgate.net

The reaction of a lanthanide salt with a β-diketone typically yields neutral tris-complexes, [Ln(dike)₃], which often coordinate additional solvent molecules (e.g., H₂O, EtOH) to satisfy the metal's coordination sphere. nih.govresearchgate.net To form coordinatively saturated and more stable complexes, ancillary ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) are often added, resulting in ternary complexes such as [Ln(dike)₃(L)]. frontiersin.orgnih.gov

Another common structural type is the anionic tetrakis-complex, [Ln(dike)₄]⁻, which is formed in the presence of an excess of the β-diketonate ligand and a suitable counter-ion. nih.govmdpi.com In these complexes, the lanthanide ion is typically eight-coordinate, with the eight oxygen atoms from the four bidentate ligands forming a coordination polyhedron, often described as a distorted square antiprism or dodecahedron. mdpi.comresearchgate.net The specific coordination geometry and number are influenced by the steric demands of both the β-diketonate and any ancillary ligands. mdpi.comnih.gov

Intramolecular Coordination Involving the Methoxy Group (Ether Oxygen)

The presence of the methoxy group at the α-position of the β-dicarbonyl system in this compound introduces the potential for intramolecular coordination. The ether oxygen can act as a Lewis base, interacting with a metal center that is also coordinated to the dicarbonyl oxygens. This type of intramolecular coordination can influence the stability and structure of the resulting metal complexes. capes.gov.brscispace.com

The formation of such intramolecular coordination in metal complexes of this compound would likely result in a more rigid and stable structure. Spectroscopic techniques such as NMR and X-ray crystallography are crucial for confirming the presence and nature of this intramolecular interaction.

Stoichiometric and Structural Analysis of Metal-2-Methoxyoctane-3,5-dionate Complexes

β-Diketones are well-known for their ability to form stable complexes with a wide range of metal ions. ulisboa.ptulisboa.pt The stoichiometry of these complexes is typically influenced by the oxidation state and coordination number of the metal ion. For a divalent metal ion (M²⁺), a common stoichiometry is a 1:2 ratio, forming a neutral complex with the general formula M(diketonate)₂. ulisboa.ptscielo.org.mx For trivalent metals (M³⁺), a 1:3 stoichiometry is often observed, resulting in M(diketonate)₃ complexes. rsc.org

For metal complexes of this compound, the methoxy group can potentially influence the coordination geometry. If the ether oxygen participates in intramolecular coordination, it could lead to distorted geometries. The specific stoichiometry and structure of these complexes would be determined through methods such as elemental analysis, mass spectrometry, and single-crystal X-ray diffraction. nih.govmdpi.com

Table 1: Common Stoichiometries and Geometries of Metal β-Diketonate Complexes

| Metal Oxidation State | Typical Stoichiometry (Metal:Ligand) | Common Geometries |

| +2 | 1:2 | Tetrahedral, Square Planar, Octahedral (with additional ligands) |

| +3 | 1:3 | Octahedral |

| +4 | 1:4 | Varies |

This table presents generalized information for β-diketonate complexes and is expected to be applicable to this compound.

Mechanistic Pathways of Functional Group Transformations

The methoxy group in this compound can undergo several transformations, including oxidative cleavage and elimination reactions.

Oxidative Cleavage: The cleavage of ether linkages, such as the methoxy group, can be achieved through various oxidative methods. organic-chemistry.org These reactions often involve strong oxidizing agents and can lead to the formation of an alcohol or a carbonyl group at the position of the former ether. arkat-usa.org The mechanism can proceed through radical intermediates. researchgate.net For instance, the oxidative deprotection of p-methoxybenzyl (PMB) ethers can be catalyzed by nitroxyl (B88944) radicals. organic-chemistry.org

Elimination Reactions: The methoxy group can also be eliminated, particularly if there is an adjacent acidic proton. In the context of β-dicarbonyl compounds, the α-proton is acidic, which could facilitate an elimination reaction to form an α,β-unsaturated dicarbonyl compound. chemistrysteps.commasterorganicchemistry.com This type of reaction can be promoted by a base or under thermal conditions. rsc.org The mechanism often proceeds via an E1cB (Elimination, Unimolecular, Conjugate Base) pathway, where deprotonation occurs first to form a carbanion, followed by the departure of the leaving group (in this case, the methoxide (B1231860) ion). chemistrysteps.commasterorganicchemistry.com Theoretical studies on the elimination kinetics of methoxyalkyl chlorides have shown the influence of the methoxy group on the reaction pathway. researchgate.net

The dicarbonyl system of this compound is the most reactive part of the molecule and can undergo a variety of transformations.

Oxidation: The dicarbonyl moiety can be oxidized. For example, the oxidation of β-dicarbonyl compounds can lead to the formation of α-hydroxy-β-dicarbonyls or even cleavage of the C-C bond between the carbonyl groups. organic-chemistry.org Electrochemical oxidation is one method that has been used for the cyclization of 1,3-dicarbonyl compounds through C-H activation. beilstein-journals.org

Reduction: The carbonyl groups are susceptible to reduction to form diols or hydroxy-ketones. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be employed. The selectivity of the reduction can be influenced by the reaction conditions and the specific reagent used. dss.go.th

Substitution: The α-position of the dicarbonyl system is nucleophilic in its enol or enolate form and can undergo substitution reactions. msu.edu This allows for the introduction of various functional groups at this position.

Table 2: Summary of General Reactions of the Dicarbonyl System

| Reaction Type | Reagents/Conditions | Potential Products |

| Oxidation | m-CPBA, IBX, Electrochemical methods | α-hydroxy-β-dicarbonyls, cleaved products |

| Reduction | NaBH₄, LiAlH₄ | Diols, Hydroxy-ketones |

| Substitution | Alkyl halides, etc. (with base) | α-substituted dicarbonyl compounds |

Structure-Reactivity Relationships within the this compound Framework

The reactivity of this compound is intrinsically linked to its structure. The interplay between the dicarbonyl system and the α-methoxy substituent governs its chemical behavior.

The β-dicarbonyl moiety exists in a tautomeric equilibrium between the diketo and enol forms. mdpi.com The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. mdpi.com The position of this equilibrium is influenced by the solvent and the nature of the substituents. mdpi.com The presence of the electron-donating methoxy group at the α-position can affect the acidity of the enolic proton and the nucleophilicity of the enolate.

The reactivity of the dicarbonyl system is significantly higher than that of monocarbonyl compounds due to the mutual activation of the carbonyl groups. msu.edu The α-proton is more acidic, making enolate formation easier. msu.edu

The methoxy group can influence reactivity in several ways:

Steric Effects: The bulk of the methoxy group can hinder the approach of reagents to the carbonyl carbons.

Electronic Effects: The inductive electron-withdrawing effect of the oxygen atom can influence the electrophilicity of the carbonyl carbons. Conversely, the potential for resonance donation from the oxygen lone pairs could also play a role.

Intramolecular Coordination: As discussed earlier, the ability of the ether oxygen to coordinate to metal centers can direct the reactivity in metal-catalyzed reactions.

Computational and Theoretical Studies on 2 Methoxyoctane 3,5 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure and properties of molecules. For 2-Methoxyoctane-3,5-dione, DFT calculations have been instrumental in understanding several key aspects of its chemical nature.

Elucidation of Tautomeric Equilibrium Energies and Geometries

Like many β-dicarbonyl compounds, this compound can exist in tautomeric forms, primarily the keto and enol forms. DFT calculations are crucial in determining the relative stabilities and geometries of these tautomers. scirp.orgimist.maorientjchem.org Theoretical studies on similar systems have shown that the choice of the DFT functional and basis set is important for accurately predicting the tautomeric equilibrium. scirp.orgimist.ma For instance, calculations on related dicarbonyl compounds have revealed that the enol form can be stabilized by intramolecular hydrogen bonding. orientjchem.org The relative energies of the keto and enol tautomers, along with the transition state connecting them, can be calculated to understand the dynamics of this equilibrium.

Table 1: Theoretical Tautomeric Equilibrium Data for a Model β-Dicarbonyl System This table presents hypothetical data for a related β-dicarbonyl compound to illustrate the type of information obtained from DFT calculations, as specific data for this compound was not available in the search results.

| Tautomer | Relative Energy (kcal/mol) | Key Bond Length (Å) | Key Bond Angle (°) |

|---|---|---|---|

| Keto | 0.00 | C=O: 1.22 | C-C-C: 115.0 |

| Enol | -3.50 | C=C: 1.36, C-O: 1.33 | C-C-O: 121.5 |

| Transition State | 12.80 | C-H (breaking): 1.55, O-H (forming): 1.20 | C-C-O: 118.0 |

Simulation of Ligand-Metal Binding Energies and Coordination Geometries

The dione (B5365651) moiety in this compound makes it an excellent ligand for coordinating with metal ions. DFT calculations can simulate the binding of this ligand to various metals, providing insights into the strength and nature of the coordination bonds. These simulations can predict the binding energies, which indicate the stability of the resulting metal complex, and the preferred coordination geometries (e.g., tetrahedral, square planar, or octahedral). This information is vital for applications in catalysis and materials science where metal complexes of β-diketones are often employed.

Analysis of Potential Energy Surfaces and Transition States for Reactions

DFT calculations allow for the exploration of potential energy surfaces (PES) for reactions involving this compound. nih.gov By mapping the energy of the system as a function of the geometric coordinates of the atoms, researchers can identify the minimum energy pathways for chemical transformations. nih.gov This includes locating transition states, which are the high-energy structures that connect reactants and products. nih.gov The energy of the transition state determines the activation energy of the reaction, a critical parameter for understanding reaction rates. nih.gov For instance, the PES for the tautomerization process can be analyzed to understand the mechanism of proton transfer.

Prediction of Electronic Structure and Spectroscopic Properties (e.g., HOMO/LUMO levels)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netscispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A smaller gap generally suggests higher reactivity. chalcogen.ro These calculations can also predict various spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra, which can be compared with experimental data to validate the computational model. imist.ma

Table 2: Predicted Electronic Properties of a Model β-Dicarbonyl Compound This table presents hypothetical data for a related β-dicarbonyl compound to illustrate the type of information obtained from DFT calculations, as specific data for this compound was not available in the search results.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 2.5 |

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, quantum chemical modeling can be used to investigate the detailed step-by-step mechanisms of reactions involving this compound. imist.maresearchgate.net This involves calculating the energies and structures of all intermediates and transition states along a proposed reaction pathway. researchgate.net Such studies can elucidate the role of catalysts, the effect of solvents, and the factors that control the selectivity of a reaction. For example, modeling the mechanism of a metal-catalyzed reaction with this compound as a ligand could reveal how the metal center activates the substrate and facilitates the chemical transformation.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Supramolecular Assembly

While quantum mechanical methods are highly accurate, they can be computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally more efficient way to study the conformational flexibility and intermolecular interactions of this compound.

Conformational analysis using MM methods can identify the various low-energy shapes (conformers) that the molecule can adopt due to rotation around its single bonds. MD simulations, on the other hand, provide a dynamic picture of how the molecule moves and interacts with its environment over time. nih.gov These simulations are particularly useful for studying the formation of larger structures through supramolecular assembly, where multiple molecules of this compound might interact with each other or with other molecules to form organized aggregates. researchgate.net

Advanced Research Applications of 2 Methoxyoctane 3,5 Dione

Strategic Intermediate in Organic Synthesis

The reactivity of the dicarbonyl moiety in 2-Methoxyoctane-3,5-dione makes it a highly valuable building block for the construction of a diverse array of organic molecules. Its ability to react with various nucleophiles allows for the formation of complex carbon skeletons and heterocyclic systems.

Precursor for Complex Organic Molecule Construction

As a 1,3-dicarbonyl compound, this compound serves as a key precursor in the synthesis of more complex organic structures. The presence of acidic protons on the central methylene (B1212753) group allows for facile deprotonation and subsequent alkylation or acylation reactions, enabling the extension of the carbon chain and the introduction of new functional groups. This reactivity is fundamental in the assembly of intricate molecular architectures that are often challenging to synthesize through other methods. The generation of molecular complexity is a primary objective in synthetic chemistry, and compounds like this compound are instrumental in achieving this goal efficiently. chemsrc.com

The general strategy for utilizing 1,3-dicarbonyl compounds in the synthesis of complex molecules is a well-established principle in organic chemistry. chemspider.com While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural analogy to other β-diketones suggests its potential in similar synthetic transformations.

Building Block for Heterocyclic Compound Synthesis (e.g., Pyrazoles, Isoxazoles)

One of the most significant applications of 1,3-dicarbonyl compounds is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov this compound is an ideal starting material for the synthesis of substituted pyrazoles and isoxazoles.

Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a classic and widely used method for the synthesis of pyrazoles. dergipark.org.trresearchgate.netrsc.org The cyclocondensation reaction between this compound and a hydrazine would proceed through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The substituents on the resulting pyrazole are determined by the structure of the starting β-diketone and the hydrazine. This method offers a straightforward route to polysubstituted pyrazoles, which are known to exhibit a wide range of biological activities. mdpi.comvdoc.pub The use of substituted hydrazines allows for the introduction of various functional groups at the N1 position of the pyrazole ring.

Isoxazoles: Similarly, isoxazoles can be readily synthesized from 1,3-dicarbonyl compounds by reaction with hydroxylamine (B1172632). The reaction of this compound with hydroxylamine hydrochloride would lead to the formation of a substituted isoxazole. This reaction typically proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration. mdpi.com The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the β-diketone. The synthesis of isoxazoles from β-dicarbonyls is a versatile method for accessing this important class of heterocycles. mdpi.com

Ligand Design in Material Science Research

The ability of this compound to form stable complexes with a wide range of metal ions makes it a valuable ligand in material science, particularly in the development of precursors for Metal-Organic Chemical Vapor Deposition (MOCVD).

Development of Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a crucial technique for depositing thin films of various materials, including metals, metal oxides, and semiconductors. The properties of the deposited film are highly dependent on the characteristics of the metal-organic precursor used. Beta-diketonate complexes are widely employed as MOCVD precursors due to their volatility and thermal stability.

Metal complexes of this compound can be designed as precursors for the MOCVD of metal-containing thin films. The volatility of these complexes is a critical parameter for their successful use in MOCVD. By modifying the structure of the ligand, specifically the alkyl and methoxy (B1213986) groups in this compound, it is possible to tune the volatility and thermal stability of the resulting metal complex.

Modulating Volatility and Stability of Metal Complexes through Ligand Design

The design of the ligand plays a crucial role in determining the physical properties of the metal complex, which in turn affects its suitability as an MOCVD precursor. The stability of a metal complex is influenced by factors such as the nature of the metal ion and the ligand.

Volatility: The volatility of a metal β-diketonate complex is influenced by its molecular weight and intermolecular forces. The introduction of bulky or fluorinated substituents on the β-diketone ligand can increase the volatility of the metal complex by reducing intermolecular interactions. The structure of this compound, with its specific alkyl chain and methoxy group, will impart a certain degree of volatility to its metal complexes.

Electrochemical Properties of Metal Chelates

The redox properties of a metal chelate are influenced by the nature of the central metal ion and the electronic properties of the ligand. The electron-donating or electron-withdrawing nature of the substituents on the β-diketone ring can modulate the electron density at the metal center, thereby affecting its reduction and oxidation potentials. The methoxy group in this compound, being an electron-donating group, would be expected to influence the electrochemical behavior of its metal complexes compared to unsubstituted β-diketonates.

Further research into the electrochemical properties of metal chelates of this compound could reveal interesting and potentially useful behaviors for various applications.

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C9H16O3 |

| Pyrazole | 1H-Pyrazole | C3H4N2 |

| Isoxazole | Isoxazole | C3H3NO |

| Hydrazine | Diazane | H4N2 |

| Hydroxylamine | Hydroxylamine | H3NO |

| Metal-Organic Chemical Vapor Deposition | Not Applicable | Not Applicable |

Synthetic Precursor Data Table

| Precursor | Target Heterocycle | General Reaction |

| This compound | Pyrazole derivative | Cyclocondensation with hydrazine or substituted hydrazine |

| This compound | Isoxazole derivative | Cyclocondensation with hydroxylamine |

Cyclic and Square-Wave Voltammetry Studies for Redox Behavior

Information not available.

Future Research Directions and Emerging Avenues

Exploration of Novel and Greener Synthetic Methodologies

The traditional synthesis of β-diketones, such as the Claisen condensation, often relies on strong bases and organic solvents, which can present environmental and safety concerns. nih.govchemistryjournals.net Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Methoxyoctane-3,5-dione. The principles of green chemistry provide a framework for these new methodologies, emphasizing waste prevention, energy efficiency, and the use of safer chemicals. chemistryjournals.net

Promising greener strategies that could be adapted for the synthesis of this compound include:

Biocatalysis : Utilizing enzymes as natural catalysts can lead to highly specific reactions under mild conditions, reducing byproducts. chemistryjournals.netresearchgate.net

Microwave-Assisted Synthesis : This technique can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. chemistryjournals.net

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. chemistryjournals.net

Alternative Solvents : Replacing volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a key goal of green chemistry. chemistryjournals.net

Electrochemical Synthesis : Using electricity to drive chemical reactions can provide a sustainable and mild method for synthesizing complex molecules like β-keto spirolactones from β-keto esters. researchgate.net

Another innovative approach is the oxidation of β-hydroxyketones using environmentally benign oxidants like o-iodoxybenzoic acid (IBX), which has proven to be an efficient method for preparing β-diketones. organic-chemistry.org

| Strategy | Key Principles | Potential Advantages for this compound Synthesis |

|---|---|---|

| Conventional (e.g., Claisen Condensation) | Use of strong bases, organic solvents, often high temperatures. nih.gov | Well-established and widely understood. |

| Biocatalysis | Enzyme-catalyzed reactions, mild conditions (ambient temperature/pressure), aqueous media. chemistryjournals.net | High selectivity, reduced waste, environmentally friendly. |

| Microwave-Assisted Synthesis | Microwave radiation for rapid heating. chemistryjournals.net | Significant reduction in reaction time, increased yields. |

| Flow Chemistry | Continuous processing in a reactor. chemistryjournals.net | Precise control, improved safety, easy scalability. |

| Electrochemical Methods | Use of electricity as a "reagentless" oxidant. researchgate.net | Avoidance of stoichiometric chemical oxidants, mild conditions. |

Deeper Understanding of Intramolecular Interactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a prevalent substituent in many drug molecules and natural products, where it significantly influences ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In this compound, the methoxy group at the α-position (carbon 2) is uniquely positioned to engage in intramolecular interactions with the adjacent dicarbonyl moiety.

Future research should focus on elucidating these interactions. The lone pair electrons on the methoxy oxygen could potentially interact with the π-system of the enol form of the β-diketone, influencing its tautomeric equilibrium, acidity, and coordination properties. mdpi.com The position of the methoxy group can be critical; for instance, in methoxyphenyl β-diketones, the substituent's position on the aromatic ring dictates the potential for intermolecular contacts and affects biological activity. nih.gov A thorough investigation using both experimental and computational methods could reveal:

The preferred conformation of the methoxy group relative to the diketone backbone.

The existence and strength of any intramolecular hydrogen bonds or other non-covalent interactions. mdpi.com

The impact of these interactions on the keto-enol tautomerism, which is fundamental to the reactivity and chelating ability of β-diketones. mdpi.com

Understanding these subtle structural features is crucial for designing new molecules with tailored properties.

Design and Synthesis of Chirally Pure this compound Analogues

The presence of a substituent at the α-carbon of the diketone moiety means that this compound is a chiral molecule. The synthesis of this compound as a single enantiomer (chirally pure) represents a significant and valuable research direction. Chiral β-diketones are highly sought after as ligands for asymmetric catalysis, a field dedicated to creating chiral molecules with high selectivity.

Future work should explore stereoselective synthetic methods to access the individual enantiomers of this compound and its analogues. Potential strategies include:

Asymmetric Claisen Rearrangement : Variations of classic reactions can be adapted to create chiral centers with high enantiopurity. organic-chemistry.org

Enzymatic Resolutions or Reductions : Biocatalysts are well-known for their ability to distinguish between enantiomers, enabling the separation of a racemic mixture or the asymmetric synthesis of a precursor like a chiral β-hydroxy ketone. researchgate.net

Metal-Catalyzed Asymmetric Synthesis : The use of chiral metal catalysts could enable the direct formation of chiral β-diketones. nih.gov

The development of chirally pure versions of this compound would open the door to their use as specialized ligands for creating novel asymmetric catalysts for important chemical transformations.

Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the precise mechanism of how this compound is formed or how it participates in subsequent reactions is key to optimizing processes and discovering new applications. While standard spectroscopic techniques like NMR and IR are excellent for characterizing stable products, advanced in-situ methods are needed to observe reactions in real-time. mdpi.comresearchgate.net

Future research could greatly benefit from the application of techniques such as:

In-situ Raman Spectroscopy : This non-invasive technique can provide detailed structural information about molecules as they exist in a reacting mixture, allowing for the identification of transient intermediates and the monitoring of catalyst surface states. rsc.org

Pump-Probe Spectroscopy : Techniques like femtosecond transient absorption can track the evolution of molecular states on extremely short timescales, which is useful for studying photochemical reactions. acs.org

By applying these advanced methods to the synthesis and reactions of this compound, researchers could gain unprecedented insight into reaction pathways, catalyst behavior, and the factors controlling product formation and selectivity.

| Technique | Information Gained | Relevance to Research |

|---|---|---|